3-Methyl-1,1-dioxo-1lambda~6~-thiolane-3-sulfonic acid
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Overview
Description
3-Methyl-1,1-dioxo-1lambda~6~-thiolane-3-sulfonic acid: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thiolane ring with a sulfonic acid group, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-dioxo-1lambda~6~-thiolane-3-sulfonic acid typically involves the oxidation of thiolane derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfonic acid group into the thiolane ring. The reaction is usually carried out in an aqueous or organic solvent, with careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,1-dioxo-1lambda~6~-thiolane-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamides or thiolane derivatives with modified functional groups.
Scientific Research Applications
3-Methyl-1,1-dioxo-1lambda~6~-thiolane-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,1-dioxo-1lambda~6~-thiolane-3-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1-dioxo-1lambda~6~-thiolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
N-Methyl-1,1-dioxo-1lambda~6~-thiolane-3-sulfonamide: Contains a sulfonamide group instead of a sulfonic acid group.
Uniqueness
3-Methyl-1,1-dioxo-1lambda~6~-thiolane-3-sulfonic acid is unique due to its specific combination of a thiolane ring and a sulfonic acid group
Properties
CAS No. |
801169-60-8 |
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Molecular Formula |
C5H10O5S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
3-methyl-1,1-dioxothiolane-3-sulfonic acid |
InChI |
InChI=1S/C5H10O5S2/c1-5(12(8,9)10)2-3-11(6,7)4-5/h2-4H2,1H3,(H,8,9,10) |
InChI Key |
CWBSNVIJCUJNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)S(=O)(=O)O |
Origin of Product |
United States |
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